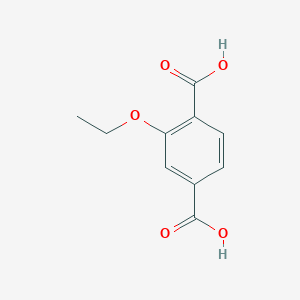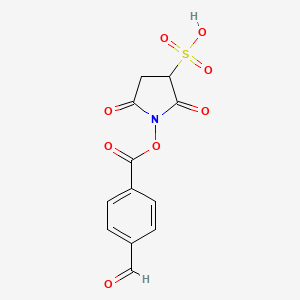
N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide is a complex organic compound that features a quinoline moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution on the Phenyl Ring: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The quinoline and substituted phenyl groups can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho to the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide could be used as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.
Medicine
Medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity and mechanism of action.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide would depend on its specific biological target. For example, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Phenylacetamides: Compounds like acetaminophen, which is used as an analgesic and antipyretic.
Uniqueness
What sets N-((1R,2S)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl)butyl)acetamide apart is its unique combination of a quinoline moiety and a highly substituted phenyl ring, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H38N2O |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[(1R,2S)-1-(3,5-ditert-butylphenyl)-2-quinolin-2-ylbutyl]acetamide |
InChI |
InChI=1S/C29H38N2O/c1-9-24(26-15-14-20-12-10-11-13-25(20)31-26)27(30-19(2)32)21-16-22(28(3,4)5)18-23(17-21)29(6,7)8/h10-18,24,27H,9H2,1-8H3,(H,30,32)/t24-,27+/m1/s1 |
InChI Key |
NZPXTQVMJQHEBG-SQHAQQRYSA-N |
Isomeric SMILES |
CC[C@H](C1=NC2=CC=CC=C2C=C1)[C@H](C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2C=C1)C(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





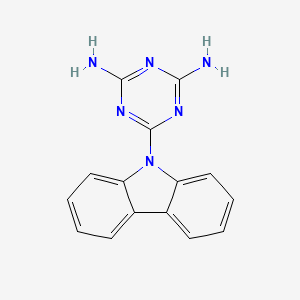
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
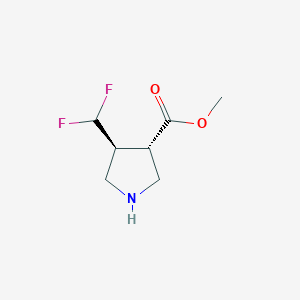
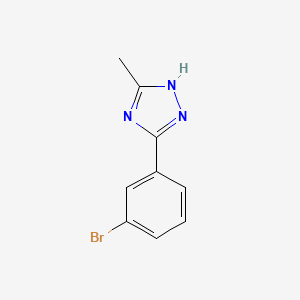

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
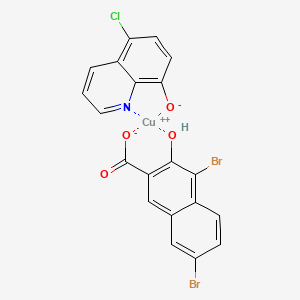
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
